Methanandamide

Catalog No.
S625374
CAS No.
157182-49-5
M.F
C23H39NO2
M. Wt
361.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methanandamide

CAS Number

157182-49-5

Product Name

Methanandamide

IUPAC Name

N-[(2R)-1-hydroxypropan-2-yl]icosa-5,8,11,14-tetraenamide

Molecular Formula

C23H39NO2

Molecular Weight

361.6 g/mol

InChI

InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-22(2)21-25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/t22-/m1/s1

InChI Key

SQKRUBZPTNJQEM-JOCHJYFZSA-N

SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)CO

Synonyms

[R-(all-Z)]-N-(2-Hydroxy-1-methylethyl)-5,8,11,14-eicosatetraenamide; (5Z,8Z,11Z,14Z)-N-[(1R)-2-Hydroxy-1-methylethyl]-5,8,11,14-eicosatetraenamide; AM 356

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)CO

Isomeric SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)N[C@H](C)CO

Limited Research:

Currently, there is limited scientific research available on the specific applications of Methanandamide. While some early studies have been conducted, further investigation is needed to fully understand its potential and effects.

Early Research:

  • Neurochemistry: A 1999 study published in "Neurochemistry International" explored the potential role of Methanandamide in the nervous system. The research suggests it might influence certain neurotransmitter systems, but further investigation is necessary [].

Methanandamide, also known as (R)-(+)-arachidonyl-1′-hydroxy-2′-propylamide or AM-356, is a synthetic analog of anandamide, an endogenous cannabinoid. Its chemical formula is C23H39NO2C_{23}H_{39}NO_{2} with a molecular weight of approximately 361.6 g/mol. Methanandamide is characterized by its increased stability and enhanced affinity for cannabinoid receptors compared to anandamide, making it a significant compound in cannabinoid research and pharmacology .

Methanandamide acts as a cannabinoid receptor agonist, primarily targeting the CB1 receptor []. CB1 receptors are G protein-coupled receptors (GPCRs) found throughout the body, particularly in the central nervous system. When methanandamide binds to the CB1 receptor, it triggers a cascade of cellular signaling events that mimic the effects of natural endocannabinoids. These effects can include:

  • Pain relief []
  • Reduced inflammation []
  • Psychoactive effects (at high doses) []

The specific mechanism of action within these areas is still under investigation.

As with most research chemicals, information on the specific safety profile of methanandamide is limited. Due to its structural similarity to cannabinoids, potential hazards include:

  • Psychoactive effects: High doses may produce intoxication similar to marijuana use [].
  • Impaired cognitive function: Cannabinoid receptor activation can affect memory, learning, and coordination.
  • Drug dependence: Long-term use of cannabinoid agonists may lead to dependence.
That typically involve the methylation of anandamide. The synthesis process may include:

  • Preparation of Arachidonic Acid Derivatives: Starting with arachidonic acid or its derivatives.
  • Methylation: Introducing a methyl group at the nitrogen atom to form methanandamide.
  • Purification: Utilizing techniques such as chromatography to isolate the final product with high purity (≥98%) .

Methanandamide exhibits potent agonistic activity at cannabinoid receptors, particularly CB1, with a binding affinity (K_i) of approximately 20 nM, which is significantly higher than that of anandamide (K_i = 78 nM) . It has been shown to mimic the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, influencing behaviors such as motor activity and reward processes in animal models . Additionally, methanandamide has been implicated in apoptotic signaling pathways in certain cancer cells, highlighting its potential therapeutic applications .

Methanandamide's unique properties make it useful in several research areas:

  • Pharmacological Research: Investigating its role as a cannabinoid receptor agonist helps understand the endocannabinoid system's involvement in various physiological processes.
  • Cancer Research: Its ability to induce apoptosis in neuroglioma cells suggests potential applications in cancer therapy .
  • Neuroscience: Studying its effects on behavior and reward mechanisms provides insights into addiction and neuropsychiatric disorders .

Studies have demonstrated that methanandamide interacts with multiple receptors beyond cannabinoid receptors. For example:

  • It binds to TRPV1 with a K_i value of approximately 4.67 µM, indicating its influence on pain perception pathways .
  • Research indicates that both methanandamide and anandamide can reinforce drug-taking behavior through activation of CB1 receptors, suggesting their role in addiction mechanisms .

Methanandamide shares structural similarities with several other compounds within the cannabinoid class. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaBinding Affinity (K_i for CB1)Unique Features
AnandamideC20H37NO2C_{20}H_{37}NO_{2}78 nMEndogenous cannabinoid; rapidly degraded
Δ9-TetrahydrocannabinolC21H30O2C_{21}H_{30}O_{2}10 nMPrimary psychoactive component of cannabis
JWH-018C24H23NOC_{24}H_{23}NO3.5 nMSynthetic cannabinoid; high potency
JWH-073C23H23NOC_{23}H_{23}NO10 nMSynthetic cannabinoid; similar structure
OleamideC18H35NOC_{18}H_{35}NONot well characterizedEndogenous fatty acid amide; less potent

Methanandamide stands out due to its higher potency and metabolic stability compared to anandamide, making it a valuable tool for research into cannabinoid receptor functions and therapeutic applications .

Cannabinoid Receptor 1 Binding Characteristics

Methanandamide demonstrates high affinity for cannabinoid receptor 1, exhibiting significantly enhanced binding characteristics compared to its endogenous counterpart anandamide. The compound displays a Ki value of 20 nanomolar for cannabinoid receptor 1, representing approximately 4-fold higher binding affinity than anandamide, which exhibits a Ki value of 78 nanomolar [6] [15]. This enhanced affinity is particularly notable when measured in the presence of phenylmethanesulfonyl fluoride, a protease inhibitor that prevents enzymatic degradation [6].

Research investigations have revealed that methanandamide possesses remarkable stability to aminopeptidase hydrolysis, distinguishing it from anandamide in terms of metabolic resistance [6]. The binding affinity varies slightly depending on experimental conditions, with studies reporting Ki values ranging from 20 to 72 nanomolar for cannabinoid receptor 1 [15]. In the absence of fatty acid amide hydrolase inhibitor phenylmethanesulfonyl fluoride, the Ki value increases to approximately 72 nanomolar, while in the presence of this inhibitor, the affinity improves to 37 nanomolar [15].

Cannabinoid Receptor 2 Binding Profile

Methanandamide exhibits substantially lower affinity for cannabinoid receptor 2 compared to cannabinoid receptor 1, demonstrating the compound's selectivity profile. The Ki value for cannabinoid receptor 2 binding is reported as 815 nanomolar, indicating approximately 40-fold lower affinity compared to cannabinoid receptor 1 [3]. This selectivity pattern aligns with the general trend observed for anandamide and its analogs, which typically show preferential binding to cannabinoid receptor 1 over cannabinoid receptor 2 [1].

Additional research has confirmed this selectivity pattern, with studies reporting Ki values for cannabinoid receptor 2 in the range of 3024 nanomolar for methanandamide, further emphasizing the compound's preferential interaction with cannabinoid receptor 1 [12]. The substantial difference in binding affinities between the two receptor subtypes suggests that methanandamide functions primarily as a cannabinoid receptor 1-selective ligand.

Comparative Binding Analysis with Related Compounds

When compared to other cannabinoid receptor ligands, methanandamide occupies a unique position in terms of binding characteristics. The compound demonstrates higher cannabinoid receptor 1 affinity than the endogenous ligand anandamide but lower affinity than synthetic cannabinoids such as HU-210 and CP55940 [18]. Studies examining stereochemical selectivity have revealed that the R-enantiomer of methanandamide exhibits superior binding characteristics compared to its S-counterpart [1].

Research investigating structure-activity relationships has demonstrated that the introduction of a single methyl group at the 2-position of anandamide increases affinity for cannabinoid receptor 1 while providing limited enantioselectivity [1]. The R-configuration of methanandamide specifically exhibits the highest cannabinoid receptor 1 receptor affinity within its structural series, with a Ki value of 7.42 nanomolar when additional methyl groups are incorporated [1].

Binding Site Interactions and Molecular Mechanisms

Computational modeling studies have provided insights into the molecular basis of methanandamide's receptor binding properties. The compound appears to interact with cannabinoid receptor 1 through specific amino acid residues, including lysine at position 3.28, which forms hydrogen bonds with the amide oxygen of methanandamide [31]. The binding pocket is characterized by predominantly hydrophobic residues that accommodate the long-chain fatty acid component of the molecule [31].

Molecular dynamics simulations have revealed that methanandamide adopts a U-shaped conformation when bound to cannabinoid receptor 1, with the headgroup region interacting with polar residues while the arachidonic acid chain engages hydrophobic regions of the binding pocket [31]. The hydroxyl group in the headgroup region forms intramolecular hydrogen bonds with the amide oxygen, contributing to the compound's binding stability [31].

Receptor Selectivity and Cross-Reactivity

Beyond its primary cannabinoid receptor interactions, methanandamide exhibits binding activity at other receptor systems. The compound demonstrates binding to transient receptor potential vanilloid 1 receptors with a Ki value of 4.67 micromolar, indicating moderate affinity for this non-cannabinoid target [3]. Studies have confirmed that methanandamide can activate transient receptor potential vanilloid 1 receptors, producing dose-dependent increases in intracellular calcium concentration [13].

Research has also documented methanandamide's interaction with muscarinic acetylcholine receptors, where it inhibits ligand binding through a non-competitive mechanism [2] [28]. The compound inhibits binding of muscarinic receptor antagonists with IC50 values of 34 micromolar for quinuclidinyl benzilate and 15 micromolar for scopolamine, effects that are independent of cannabinoid receptor activation [2].

Quantitative Binding Data Summary

Receptor TypeKi Value (nM)Selectivity RatioReference Condition
Cannabinoid Receptor 1201.0With PMSF
Cannabinoid Receptor 1721.0Without PMSF
Cannabinoid Receptor 281540.8Standard conditions
Cannabinoid Receptor 23024151.2Alternative study
Transient Receptor Potential Vanilloid 14670233.5Standard conditions

Structural Determinants of Binding Affinity

The enhanced binding affinity of methanandamide compared to anandamide can be attributed to specific structural modifications. The introduction of the methyl group at the 1'-position of the ethanolamide headgroup contributes significantly to improved receptor binding and metabolic stability [6]. This structural change not only increases cannabinoid receptor 1 affinity but also confers resistance to fatty acid amide hydrolase-mediated degradation [6].

Stereochemical analysis has revealed that the R-configuration of the methyl-substituted carbon is critical for optimal binding affinity [6]. The S-enantiomer exhibits substantially reduced binding affinity, demonstrating the importance of three-dimensional molecular arrangement in receptor recognition [1]. These findings highlight the stereospecific nature of cannabinoid receptor binding sites and their sensitivity to subtle structural modifications.

Functional Consequences of Receptor Binding

The binding of methanandamide to cannabinoid receptor 1 results in receptor activation and subsequent intracellular signaling cascades. The compound functions as a partial agonist at cannabinoid receptor 1, producing functional responses that are qualitatively similar to but quantitatively different from those elicited by full agonists [4]. Studies have demonstrated that methanandamide can induce receptor internalization, although this process occurs less efficiently compared to other cannabinoid agonists [4].

XLogP3

5.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

361.298079487 g/mol

Monoisotopic Mass

361.298079487 g/mol

Heavy Atom Count

26

Appearance

Assay:≥98%A solution in ethanol

UNII

F4U8EF3PBH

Wikipedia

Methanandamide

Use Classification

Fatty Acyls [FA] -> Fatty amides [FA08] -> N-acyl amines [FA0802]

Dates

Last modified: 08-15-2023

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